2-Aminodecanamide
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Overview
Description
2-Aminodecanamide is an organic compound with the molecular formula C10H22N2O It is a member of the amide family, characterized by the presence of an amino group (-NH2) attached to a decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminodecanamide can be synthesized through several methods:
Acylation of Amines: One common method involves the reaction of decanoyl chloride with ammonia or a primary amine under controlled conditions to form the amide bond.
Partial Hydrolysis of Nitriles: Another method includes the partial hydrolysis of decanenitrile in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method allows for the sustainable synthesis of amides by generating amidyl radicals electrochemically .
Chemical Reactions Analysis
Types of Reactions
2-Aminodecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-Aminodecanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminodecanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The amino group allows it to form hydrogen bonds and interact with other molecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobutanamide
- 2-Aminopentanamide
- 2-Aminohexanamide
Comparison
2-Aminodecanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can affect its solubility, reactivity, and interactions with other molecules .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-aminodecanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H2,12,13) |
InChI Key |
CEPFBVFKGNPEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)N)N |
Origin of Product |
United States |
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